Chromatin Binding Affinity of fs(1)Ya is Quantifiably Similar to Lamin Dm0, Yet Mediated by Unique Domains
In a direct, cross-study comparison using identical chromatin displacement assay methodology, the affinity of fs(1)Ya for chromatin (Kd = 1.1–2.4 μM) is quantitatively similar to that of its major lamina partner, Drosophila Lamin Dm0 (Kd ~1 μM) [1]. However, this binding is mediated by four distinct chromatin-binding domains distributed along the YA molecule, which interact with both DNA and histone H2B, a structural and functional feature not found in Lamin Dm0 [2].
| Evidence Dimension | Chromatin Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.1–2.4 μM |
| Comparator Or Baseline | Drosophila Lamin Dm0: ~1 μM |
| Quantified Difference | The affinity is within the same order of magnitude (low micromolar range), but is achieved through a distinct multi-domain structural mechanism. |
| Conditions | In vitro displacement assay using solid-phase polynucleosomes and radioactively labeled MBP-HMK-YA fusion protein. |
Why This Matters
This demonstrates that while fs(1)Ya can functionally engage chromatin with an affinity comparable to the core lamina protein, it does so via a unique molecular architecture, making it an irreplaceable tool for dissecting chromatin-lamina interactions during early development.
- [1] Yu, J., Wolfner, M.F. (2002). The Drosophila Nuclear Lamina Protein YA Binds to DNA and Histone H2B with Four Domains. Mol. Biol. Cell, 13(2): 558-569. View Source
- [2] Goldberg, M., Lu, H., Stuurman, N., Ashery-Padan, R., Weiss, A.M., Yu, J., Bhattacharyya, D., Fisher, P.A., Gruenbaum, Y., Wolfner, M.F. (1999). Interactions among Drosophila nuclear envelope proteins lamin, otefin, and YA. Mol. Cell. Biol., 18(7): 4315-4323. View Source
